Carbon Dot Photoluminescence: Regioisomer-Dependent Red Emission from 23DBA
In the synthesis of red emissive carbon dots (RCDs), 2,3-diaminobenzoic acid (23DBA) serves as a precursor that yields distinct photophysical properties compared to its isomer 3,4-diaminobenzoic acid (34DBA). Experimental and computational studies confirmed that the ortho-positioning of the –COOH group relative to the diamine functionality in 23DBA-derived RCDs influences intramolecular charge transfer (ICT), thereby reducing the photon transition band gap and promoting red emission [1]. This regiospecific effect is not observed with 34DBA, where the different carboxyl position yields a different molecular fluorophore (QXPDAA-2) with altered emission properties [1].
| Evidence Dimension | Photoluminescence Emission Characteristics of Carbon Dots |
|---|---|
| Target Compound Data | Red emission; formation of QXPDAA-1 fluorophore |
| Comparator Or Baseline | 3,4-Diaminobenzoic acid (34DBA) |
| Quantified Difference | Different molecular fluorophore (QXPDAA-2) leading to distinct emission color and ICT properties |
| Conditions | One-step solvothermal synthesis; experimental UV-Vis, PL, and transient absorption spectroscopy; computational DFT analysis |
Why This Matters
For researchers developing red-emitting carbon nanomaterials, 23DBA enables precise control over emission color via carboxyl-position-dependent intramolecular charge transfer, a tunability not achievable with 34DBA.
- [1] Liu, Y., Ding, H., Zhang, S., Qu, M., Duan, J., Dai, H., & Li, H. (2024). Photoluminescence mechanism of red emissive carbon dots from a diaminobenzoic acid isomer. Materials Advances, 5, 249–258. View Source
